(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17486633
InChI: InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1
SMILES:
Molecular Formula: C9H13Cl2F3N2
Molecular Weight: 277.11 g/mol

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17486633

Molecular Formula: C9H13Cl2F3N2

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl -

Specification

Molecular Formula C9H13Cl2F3N2
Molecular Weight 277.11 g/mol
IUPAC Name (1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1
Standard InChI Key ZMZKVWJLRVEABE-JZGIKJSDSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](CN)N)C(F)(F)F.Cl.Cl
Canonical SMILES C1=CC(=CC=C1C(CN)N)C(F)(F)F.Cl.Cl

Introduction

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical and biological properties. The molecular formula of this compound is C9H13Cl2F3N2, with a molecular weight of approximately 277.11 g/mol .

Synthesis and Preparation

The synthesis of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves multiple steps, starting from appropriate precursors such as 4-trifluoromethylbenzaldehyde. The process may include reduction and reductive amination reactions to form the ethane-1,2-diamine backbone. Industrial methods often focus on optimizing these processes for higher yields and efficiency.

Biological Activity and Potential Applications

Research into the biological activity of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl suggests potential applications in drug development. The trifluoromethyl group enhances the compound's lipophilicity, which can affect its interaction with biological targets. Studies are ongoing to elucidate its specific mechanisms of action and therapeutic potential.

Related Compounds and Comparisons

Other related compounds include:

  • (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl: This compound has a fluorine atom in addition to the trifluoromethyl group, which may alter its reactivity and biological activity.

  • (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl: An enantiomer with distinct biological properties due to its stereochemistry.

CompoundUnique Features
(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HClAdditional fluorine atom on the phenyl ring
(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HClDifferent stereochemistry and trifluoromethyl position

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